molecular formula C10H13FN2 B1515046 3-Fluoro-5-piperidin-3-ylpyridine

3-Fluoro-5-piperidin-3-ylpyridine

Cat. No.: B1515046
M. Wt: 180.22 g/mol
InChI Key: ZBRLEVGSWHRKEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-piperidin-3-ylpyridine is a pyridine-based heterocyclic compound featuring a fluorine atom at the 3-position and a piperidin-3-yl group at the 5-position of the pyridine ring. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The fluorine atom enhances metabolic stability and lipophilicity, while the piperidine moiety introduces conformational flexibility, which is critical for receptor-ligand interactions in drug discovery .

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

3-fluoro-5-piperidin-3-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h4,6-8,12H,1-3,5H2

InChI Key

ZBRLEVGSWHRKEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC(=CN=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-Fluoro-5-piperidin-3-ylpyridine and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Potential Applications Reference
This compound -F (3), -piperidin-3-yl (5) C₁₀H₁₂FN₂ Fluoropyridine, piperidine CNS drug intermediates, kinase inhibitors N/A (Target)
3-Amino-5-fluoropyridine -NH₂ (3), -F (5) C₅H₅FN₂ Amino, fluoropyridine Antibacterial agents, organic synthesis
5-Fluoro-3-(2-phenylhydrazinylidene)indolin-2-one -F (5), phenylhydrazine (3) C₁₄H₁₀FN₃O Fluoropyridine, hydrazine, indole Anticancer research
3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine -F (2), -allyl (3), -pyrrolidine (6) C₁₂H₁₆FN₂ Fluoropyridine, allyl, pyrrolidine Agrochemicals, enzyme modulation
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride -Cl (3), -CF₃ (5), -piperidine (2) C₁₂H₁₅ClF₃N₃·HCl Chloropyridine, trifluoromethyl, piperidine Antiviral agents, kinase inhibitors
5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine -CF₃ (2), -difluoropyrrolidine (5) C₁₀H₉F₅N₂ Trifluoromethyl, difluoropyrrolidine Metabolic stability enhancement

Electronic and Steric Effects

  • Fluorine Position: The fluorine atom at the 3-position in the target compound creates an electron-withdrawing effect, polarizing the pyridine ring and influencing reactivity in substitution reactions. In contrast, 3-Amino-5-fluoropyridine (fluorine at 5-position) balances electron-withdrawing (-F) and electron-donating (-NH₂) groups, enhancing solubility but reducing lipophilicity .
  • Piperidine vs. Pyrrolidine : The piperidine substituent in the target compound (6-membered ring) offers greater conformational flexibility compared to pyrrolidine (5-membered ring) in 3-Allyl-2-fluoro-6-(pyrrolidin-1-yl)pyridine, which may restrict binding to certain enzyme pockets .

Pharmacological Relevance

  • Piperidine Derivatives : Both the target compound and (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride exhibit strong binding to kinase domains due to the piperidine group’s ability to mimic natural amine moieties. However, the trifluoromethyl group in the latter enhances metabolic resistance .
  • Trifluoromethyl vs. Difluoropyrrolidine : Compounds like 5-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)pyridine prioritize fluorine-driven stability over reactivity, making them suitable for prolonged biological activity .

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